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Compound of Interest

Compound Name: Methyl 7-oxoheptanoate

Cat. No.: B1352054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 7-oxoheptanoate is a bifunctional organic molecule containing both an aldehyde and a

methyl ester group. This unique structural feature makes it a valuable building block in organic

synthesis, particularly as a precursor to biologically active molecules such as prostanoids and

insect pheromones.[1][2][3][4] This technical guide provides a comprehensive overview of the

theoretical and computational studies of methyl 7-oxoheptanoate, alongside a detailed

summary of its synthesis and spectroscopic properties. The information is intended to serve as

a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug

development.

Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties and spectroscopic data for methyl 7-
oxoheptanoate is presented below. This data is crucial for its identification and

characterization in a laboratory setting.

Table 1: Physicochemical Properties of Methyl 7-
oxoheptanoate
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Property Value Source

Molecular Formula C8H14O3 [5]

Molecular Weight 158.19 g/mol [5][6]

CAS Number 35376-00-2 [5]

Boiling Point 210.2 °C at 760 mmHg [6]

Density 0.98 g/cm³ [6]

Refractive Index (n²⁰D) 1.4388 [7]

InChI

InChI=1S/C8H14O3/c1-11-

8(10)6-4-2-3-5-7-9/h7H,2-

6H2,1H3

[5][8]

SMILES COC(=O)CCCCCC=O [5][8]

Table 2: Spectroscopic Data of Methyl 7-oxoheptanoate
Spectroscopy Peak Assignments Source

¹H-NMR (CDCl₃)

δ = 1.25-1.45 (m, 4H), 1.55-

1.65 (m, 4H), 2.27 (t, 2H,

J=7.5Hz), 3.60 (s, 3H), 9.75 (t,

1H, J=1.5Hz)

[2]

IR (film)
ν = 1725 (C=O, ester and

aldehyde) cm⁻¹
[2]

Mass Spectrometry
m/z = 158 (M+), 127, 101, 87,

59, 55, 43
[2]

Synthesis of Methyl 7-oxoheptanoate
Several synthetic routes to methyl 7-oxoheptanoate have been reported, often starting from

readily available cyclic ketones or dicarboxylic acids. The choice of synthetic pathway can

depend on factors such as desired scale, cost of starting materials, and available reagents. A
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summary of common synthetic methods is provided in Table 3, followed by a detailed

experimental protocol for a high-yield synthesis.

Table 3: Comparison of Synthetic Routes to Methyl 7-
oxoheptanoate

Starting Material Key Reagents Overall Yield (%) References

Cycloheptanone
Potassium persulfate,

PCC
Good (not specified) [2][3]

α-

Nitrocycloheptanone

Methanol, KF·2H₂O,

Nef reaction
High (not specified) [4]

Methyl 6-

bromohexanoate

Disodium

tetracarbonylferrate,

acetic acid, methyl

iodide

57-63% [7]

Suberic acid

Acetic anhydride,

furan, ZnCl₂, H₂SO₄,

NaBH₄

Not specified for direct

product
[9]

ε-Caprolactone Not specified Not specified [1][4]

Experimental Protocol: Synthesis from
Cycloheptanone[2]
This two-step procedure provides a good yield of methyl 7-oxoheptanoate from the

inexpensive starting material, cycloheptanone.

Step 1: Synthesis of Methyl 7-hydroxyheptanoate

To a solution of potassium persulfate (72.16 g, 0.266 mol) in water, gradually add a solution

of cycloheptanone (9.96 g, 0.089 mol) in methanol (30 ml) at 10-15 °C with stirring.

Allow the mixture to react at room temperature for 5 hours.

Dilute the mixture with water (700 ml) and extract with diethyl ether (3 x 200 ml).
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Dry the combined organic layers over magnesium sulfate, evaporate the solvent, and distill

to obtain pure methyl 7-hydroxyheptanoate.

Step 2: Oxidation to Methyl 7-oxoheptanoate

To a stirred suspension of pyridinium chlorochromate (PCC) (12.9 g, 0.06 mol) in

dichloromethane (100 ml), add a solution of methyl 7-hydroxyheptanoate (5.8 g, 0.036 mol)

in dichloromethane (20 ml).

Stir the mixture at room temperature for 2 hours.

Dilute the reaction mixture with diethyl ether (100 ml) and filter through a pad of silica gel.

Evaporate the solvent and distill the residue under reduced pressure to afford pure methyl 7-
oxoheptanoate.

Theoretical and Computational Studies
While specific high-level computational studies on methyl 7-oxoheptanoate are not abundant

in the literature, its conformational behavior and reactivity can be inferred from theoretical

studies on analogous aldehydes, ketones, and esters.

Conformational Analysis
The flexible six-carbon chain of methyl 7-oxoheptanoate allows for numerous possible

conformations. The lowest energy conformers are expected to be those that minimize steric

interactions. For the alkyl chain, a staggered arrangement is energetically favored. The relative

orientation of the ester and aldehyde groups will be influenced by dipole-dipole interactions and

potential weak intramolecular hydrogen bonding. Computational studies on similar long-chain

esters and ketones suggest a preference for extended-chain conformations in the gas phase,

while solvent effects in polar media can favor more folded structures. The aldehyde group,

being at the terminus, has a relatively low rotational barrier.

Reactivity and Frontier Molecular Orbitals
The reactivity of methyl 7-oxoheptanoate is dictated by the presence of the aldehyde and

ester functional groups. Aldehydes are generally more reactive towards nucleophiles than

esters.[10][11] This can be understood by considering both steric and electronic factors. The
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aldehyde carbonyl carbon is less sterically hindered than the ester carbonyl, and the single

alkyl chain attached to the aldehyde carbonyl is less electron-donating than the alkoxy group of

the ester, making the aldehyde carbonyl carbon more electrophilic.

A qualitative understanding of its reactivity can be gained from a frontier molecular orbital

(FMO) perspective. The Highest Occupied Molecular Orbital (HOMO) will likely be localized on

the oxygen atoms of the carbonyl groups, while the Lowest Unoccupied Molecular Orbital

(LUMO) will be a π* orbital associated with the C=O double bonds, with a larger coefficient on

the more electrophilic aldehyde carbon. Nucleophilic attack will therefore preferentially occur at

the aldehyde carbonyl carbon.

Applications in Synthesis
Methyl 7-oxoheptanoate is a key intermediate in the synthesis of prostanoids, which are a

class of lipid compounds with diverse physiological effects.[1] One of the key steps involves the

intramolecular aldol condensation of a derivative of methyl 7-oxoheptanoate to form a

cyclopentenone ring, which is the core structure of many prostaglandins.

Synthetic Pathway to a Prostanoid Precursor
The following diagram illustrates a generalized synthetic pathway where methyl 7-
oxoheptanoate is a starting material for a prostanoid precursor. This involves the protection of

the aldehyde, followed by a series of reactions to build the cyclopentenone ring and introduce

the necessary side chains.

Methyl 7-oxoheptanoate Protected AldehydeProtection Cyclization PrecursorSide-chain addition Prostanoid Precursor
(Cyclopentenone)

Intramolecular
Aldol Condensation

Click to download full resolution via product page

Caption: Synthetic pathway from Methyl 7-oxoheptanoate to a prostanoid precursor.

Workflow for Computational Analysis
A typical workflow for the computational study of a molecule like methyl 7-oxoheptanoate
would involve several steps, from initial structure generation to detailed analysis of its
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properties.

Conformational Search
(e.g., Molecular Mechanics)

DFT Geometry Optimization
of low-energy conformers

Vibrational Frequency
Analysis

Modeling of Reactions
(e.g., Transition State Search)

Calculation of Properties
(e.g., FMOs, NMR shifts)

Click to download full resolution via product page

Caption: A typical workflow for the computational analysis of an organic molecule.

Conclusion
Methyl 7-oxoheptanoate is a versatile synthetic intermediate with significant applications in

the synthesis of complex, biologically active molecules. This guide has provided a consolidated

overview of its synthesis, spectroscopic properties, and theoretical aspects. While specific

computational studies on this molecule are limited, a good understanding of its conformational

preferences and reactivity can be derived from the broader knowledge of related functional

groups. The detailed experimental protocols and compiled data serve as a practical resource

for chemists working with this compound. Further computational investigations, particularly

using Density Functional Theory (DFT), would be valuable to provide a more quantitative

understanding of its structure-reactivity relationships and to aid in the design of new synthetic

routes and applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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